![molecular formula C7H5BrN2 B1382787 4-Bromo-6-methyl-nicotinonitrile CAS No. 1374665-16-3](/img/structure/B1382787.png)
4-Bromo-6-methyl-nicotinonitrile
Overview
Description
4-Bromo-6-methyl-nicotinonitrile is a chemical compound with the molecular formula C7H5BrN2 . It has a molecular weight of 197.03 and appears as a light yellow solid .
Molecular Structure Analysis
The molecular structure of 4-Bromo-6-methyl-nicotinonitrile is characterized by the presence of a bromine atom and a methyl group attached to a nicotinonitrile ring . The InChI code for this compound is 1S/C7H5BrN2/c1-5-2-7(8)6(3-9)4-10-5/h2,4H,1H3 .Physical And Chemical Properties Analysis
4-Bromo-6-methyl-nicotinonitrile is a light yellow solid . It has a molecular weight of 197.03 .Scientific Research Applications
Structural Insights and Molecular Interactions
- The molecular structure of nicotinonitrile derivatives, including those related to 4-Bromo-6-methyl-nicotinonitrile, has been extensively studied. These studies reveal non-planar molecular configurations, with central pyridine rings forming dihedral angles with adjacent phenyl rings, indicating the compound's complex geometry and potential for forming various intermolecular interactions. These structural insights are crucial for understanding the compound's reactivity and interaction with biological targets (Chantrapromma et al., 2009).
Synthetic Applications
- Synthesis pathways for nicotinonitrile derivatives, including 4-Bromo-6-methyl-nicotinonitrile, have been developed, showcasing the compound's versatility as a building block for more complex molecules. These synthetic routes often involve multi-component reactions, offering efficient strategies for constructing diverse chemical entities, which could be pivotal in drug discovery and material science (Kurumurthy et al., 2015).
Potential Biological Activities
- Nicotinonitrile derivatives have been explored for their antimicrobial properties, with studies synthesizing and testing various analogs against different bacterial and fungal strains. These activities highlight the potential therapeutic applications of compounds like 4-Bromo-6-methyl-nicotinonitrile in addressing microbial infections (Guna et al., 2015).
- Furthermore, nicotinonitrile derivatives have been evaluated for their antiprotozoal activity, offering insights into their potential as lead compounds for developing new treatments against protozoal infections. This application underscores the compound's significance in the search for novel therapeutic agents (Ismail et al., 2003).
Photophysical and Material Science Applications
- Certain nicotinonitrile derivatives, related to 4-Bromo-6-methyl-nicotinonitrile, have been investigated for their luminescent properties and potential as light-emitting materials. These studies contribute to the understanding of the compound's electronic structure and its applications in optoelectronic devices (Ahipa et al., 2014).
Safety And Hazards
properties
IUPAC Name |
4-bromo-6-methylpyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c1-5-2-7(8)6(3-9)4-10-5/h2,4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJGUCHHGBTTDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=N1)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-6-methyl-nicotinonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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